Acotiamide Methyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

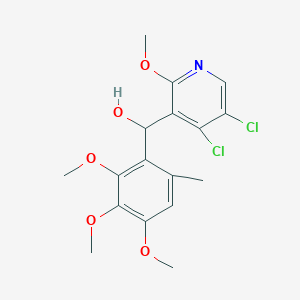

Acotiamide Methyl Ether is a metabolite of Acotiamide, an acetylcholinesterase inhibitor. Acotiamide is known for its ability to stimulate gastric motility and improve gastric motility dysfunction in rats . It has also been shown to improve meal-related symptoms of functional dyspepsia .

Métodos De Preparación

The most commonly used method for preparing ethers, including Acotiamide Methyl Ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH)

Análisis De Reacciones Químicas

Acotiamide Methyl Ether, like other ethers, is relatively unreactive towards most reagents, making it an excellent reaction solvent . The most common reaction it undergoes is acidic cleavage, where the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism . Common reagents for these reactions include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) . The major products formed from these reactions are alcohols and alkyl halides .

Aplicaciones Científicas De Investigación

Acotiamide Methyl Ether has several scientific research applications. It is primarily used in pharmacological studies to understand its effects on gastric motility and functional dyspepsia . It has been shown to stimulate gastric motility and improve gastric motility dysfunction in rats . Additionally, it is used in the development and validation of sensitive and specific LC-MS-MS methods for the determination of Acotiamide in biological samples . This makes it valuable in pharmacokinetic studies and drug development research.

Mecanismo De Acción

Acotiamide Methyl Ether exerts its effects by inhibiting acetylcholinesterase activity, which leads to an increase in acetylcholine levels . This enhances gastric motility by stimulating muscarinic receptors in the enteric nervous system . The compound also inhibits muscarinic receptor activity, which further contributes to its prokinetic effects . The molecular targets involved include muscarinic receptors and acetylcholinesterase .

Comparación Con Compuestos Similares

Acotiamide Methyl Ether is unique compared to other prokinetic drugs because it shows little to no affinity for serotonin or dopamine D2 receptors . Similar compounds include Acotiamide Hydrochloride and other acetylcholinesterase inhibitors . Unlike other prokinetic drugs, this compound specifically targets muscarinic receptors and acetylcholinesterase, making it a unique and valuable compound in the treatment of functional dyspepsia .

Propiedades

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O5S/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOIEIREOKNEIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.